molecular formula C12H16O3 B1438780 2-[(Tert-butoxy)methyl]benzoic acid CAS No. 857005-12-0

2-[(Tert-butoxy)methyl]benzoic acid

Cat. No. B1438780
CAS RN: 857005-12-0
M. Wt: 208.25 g/mol
InChI Key: MBPJCQJAOBCJFO-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)methyl]benzoic acid is a chemical compound with the molecular formula C12H16O3 . It has a molecular weight of 208.26 .


Molecular Structure Analysis

The molecule contains a total of 31 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 86-87°C . .

Scientific Research Applications

Soil Microbial Community Research

“2-[(Tert-butoxy)methyl]benzoic acid” may influence the composition and structure of soil microbial communities. This can affect plant metabolomes through key functional strains, ultimately impacting plant growth, development, and quality .

Tobacco Growth Studies

This compound is present in the root exudates of continuously cropped flue-cured tobacco. It could affect the germination, seedling growth, and development of flue-cured tobacco .

Transcriptome Sequencing

The compound might be used in RNA extraction and transcriptome sequencing processes, which are crucial for understanding gene expression patterns in various organisms .

Industrial Applications

“2-[(Tert-butoxy)methyl]benzoic acid” could be involved in reactions with free bromine species via electrophilic aromatic substitution. This process can generate products with industrial applications .

Environmental Impact Studies

The reaction products from electrophilic aromatic substitution may have environmental consequences, necessitating research into their impact .

Biological Effects Analysis

The products generated from reactions involving “2-[(Tert-butoxy)methyl]benzoic acid” could potentially have adverse biological effects, making it important for toxicological studies .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include measures to take in case of exposure or if medical advice is needed .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)15-8-9-6-4-5-7-10(9)11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPJCQJAOBCJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Tert-butoxy)methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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